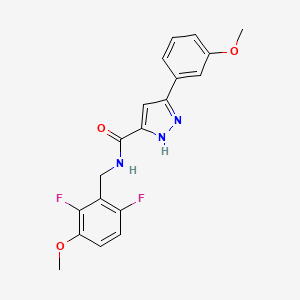

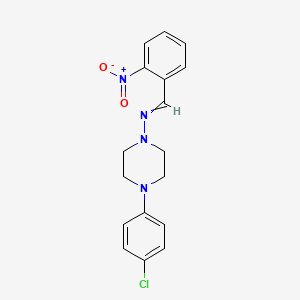

![molecular formula C11H14N4S B5508790 5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)

5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives involves various chemical reactions, starting from simple precursors to complex heterocyclic structures. For example, the reaction of 2-thioacetohydrazide with carbon disulfide in the presence of potassium hydroxide leads to the formation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, which can be further transformed into N-substituted amide derivatives through reaction with different chloroacetamides (Nguyen Tien Cong et al., 2014). Additionally, the condensation of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives leads to the synthesis of several new 1,2,4-triazolo[5,1-a]pyrimidine derivatives, showcasing the versatility of synthetic approaches in generating this class of compounds (B. Y. Riad & A. Abdelhamid, 1989).

Molecular Structure Analysis

The molecular structure of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been extensively studied, revealing insights into their complex chemical nature. For example, the crystal structures of certain derivatives demonstrate how metal thiocyanates form compounds with these molecules, with detailed descriptions of their geometric parameters and crystal packing, illustrating the role of Van der Waals forces and hydrogen bonding in determining their structural arrangement (J. Dillen et al., 1983).

Chemical Reactions and Properties

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives engage in various chemical reactions, leading to a wide range of chemical properties. For instance, the cyclocondensation reactions of these compounds with hydroxylamine or hydrazine result in the formation of different heterocyclic systems, demonstrating their reactivity and potential for generating diverse chemical entities (S. Desenko et al., 1998).

科学的研究の応用

Cardiovascular Agents

A study on 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, structurally related to 5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine, revealed their potential as new cardiovascular agents. These compounds have been prepared as inhibitors of cAMP phosphodiesterase from various tissues, indicating their potential in cardiac output improvement without significant increase in heart rate, suggesting their application in cardiovascular disease treatment T. Novinson et al., 1982.

Ligand for Metal Thiocyanates

The use of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp) as a ligand for divalent metal thiocyanates has been explored, forming compounds that have been studied by spectroscopic methods. This indicates the compound's utility in coordination chemistry and potential applications in material science J. Dillen et al., 1983.

Organic Light-emitting Properties

Research into the molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including 5,7-dimethyl variants, has led to the development of supramolecular microfibers with blue organic light-emitting properties. This opens avenues for their use in organic electronics and photonics Zuming Liu et al., 2008.

Antimicrobial Agents

A study synthesized several new heterocycles incorporating a thiophene moiety, based on 1,2,4-triazolo[1,5-α]pyrimidine and related structures, showing potent antimicrobial activities. This suggests their potential as novel antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections Y. Mabkhot et al., 2016.

特性

IUPAC Name |

5,7-dimethyl-3-(2-methylprop-2-enylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-7(2)6-16-11-14-13-10-12-8(3)5-9(4)15(10)11/h5H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHRYZSWYBTONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=C(N12)SCC(=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

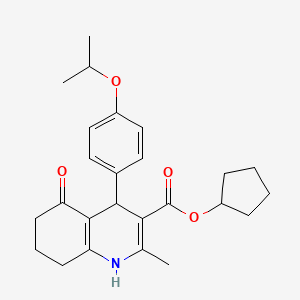

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

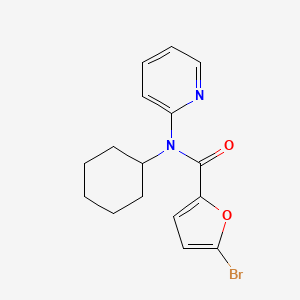

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

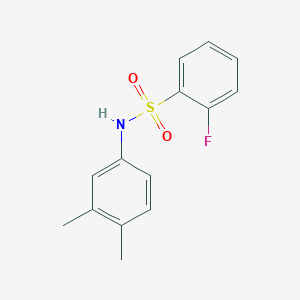

![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)